molecular formula C12H12N2O B6497121 2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 1248379-64-7

2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B6497121
CAS No.: 1248379-64-7
M. Wt: 200.24 g/mol
InChI Key: BTUXIYOMROYARE-UHFFFAOYSA-N
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Description

2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound featuring a cyclopenta[b]pyridine core with a prop-2-en-1-yloxy substituent and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves the following steps:

    Formation of the Cyclopenta[b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyridine derivative.

    Introduction of the Prop-2-en-1-yloxy Group: This step involves the alkylation of the cyclopenta[b]pyridine core with an allyl halide under basic conditions.

    Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or electrophiles like alkyl halides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, the compound’s properties can be exploited for the development of new materials with specific characteristics, such as improved thermal stability or enhanced electronic properties.

Mechanism of Action

The mechanism by which 2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.

    2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-methyl: Similar structure but with a methyl group instead of a carbonitrile.

Uniqueness

2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to the presence of both the prop-2-en-1-yloxy and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

2-prop-2-enoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-6-15-12-10(8-13)7-9-4-3-5-11(9)14-12/h2,7H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUXIYOMROYARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C2CCCC2=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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